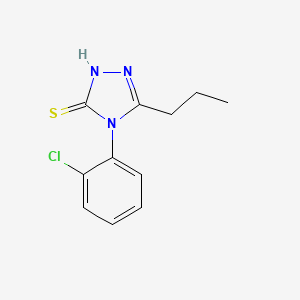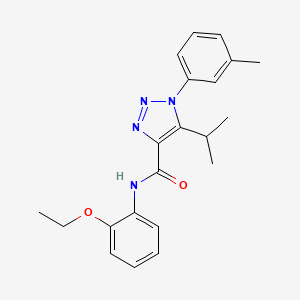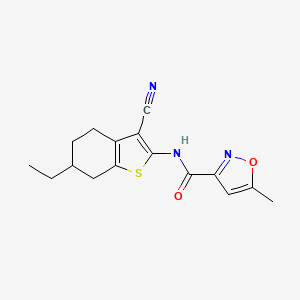![molecular formula C15H22Cl2N2O3S B4834837 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide](/img/structure/B4834837.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide
説明
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide, also known as DIDS, is a sulfonamide compound that has been used as a research tool in various scientific studies. DIDS is a potent inhibitor of anion transporters and has been found to have several applications in biochemical and physiological research.
作用機序
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide inhibits anion transporters by binding to a specific site on the transporter protein. The binding of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide prevents the transporter from functioning properly, leading to a decrease in anion transport. The exact mechanism of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide inhibition is not fully understood, but it is believed that N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide binds to a critical residue on the transporter protein, leading to a conformational change that prevents anion transport.
Biochemical and Physiological Effects:
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has several biochemical and physiological effects. It has been found to inhibit the transport of various anions, including bicarbonate, sulfate, and nitrate. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. In addition, N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has been found to inhibit the activity of some ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel.
実験室実験の利点と制限
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has several advantages as a research tool. It is a potent inhibitor of anion transporters and has been used to investigate the role of anion transporters in various physiological processes. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to the use of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide in lab experiments. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has been found to have some non-specific effects, and its use can lead to off-target effects. In addition, N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide in scientific research. One area of research is the investigation of the role of anion transporters in disease states, including cystic fibrosis and epilepsy. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has been found to inhibit the activity of the CFTR channel, which is mutated in cystic fibrosis. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has also been found to have anticonvulsant effects in animal models of epilepsy, suggesting that it may have potential as a treatment for this disorder. Another area of research is the development of more specific inhibitors of anion transporters. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has some non-specific effects, and the development of more specific inhibitors could lead to a better understanding of the role of anion transporters in physiological processes.
科学的研究の応用
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has been widely used as a research tool in various scientific studies. It is a potent inhibitor of anion transporters, including the chloride-bicarbonate exchanger and the anion exchanger. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has been used to investigate the role of anion transporters in various physiological processes, including acid-base balance, ion transport, and cell volume regulation. N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide has also been used to study the transport of various anions, including bicarbonate, sulfate, and nitrate.
特性
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O3S/c1-10(2)19(11(3)4)15(20)9-18(5)23(21,22)14-8-12(16)6-7-13(14)17/h6-8,10-11H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIQPTVAWGERCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[2-(4-ethylphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4834768.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4834777.png)

![3-{[2-(2-chlorophenoxy)ethyl]thio}-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4834782.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4834784.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4834788.png)

![N-(2-methoxy-5-{[(4-methoxyphenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4834809.png)
![isopropyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4834815.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4834835.png)
![methyl 3-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4834847.png)
![N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4834857.png)